molecular formula C12H24N4O2 B3254246 (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione CAS No. 23409-32-7

(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione

Cat. No.: B3254246
CAS No.: 23409-32-7
M. Wt: 256.34 g/mol
InChI Key: NUYHTXOPSQBZKC-UWVGGRQHSA-N
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Description

Historical Context of Diketopiperazine Chemistry and Peptidomimetics

Diketopiperazines (DKPs), also known as cyclic dipeptides, are the smallest class of cyclic peptides and have been a subject of chemical synthesis for over a century. nih.gov The first synthesis of a cyclic dipeptide was reported in 1888. Initially, DKPs were often considered mere byproducts or degradation products of polypeptides. However, their widespread occurrence in nature, including in fermentation broths and as part of more complex natural products, spurred deeper investigation. wikipedia.org The first crystal structure of a compound containing a peptide bond to be determined by X-ray crystallography was that of 2,5-diketopiperazine in 1938. wikipedia.org

The study of DKPs is closely intertwined with the development of peptidomimetics—small molecules designed to mimic the structure and function of natural peptides. cato-chem.comcato-chem.com Peptidomimetics emerged as a crucial field in medicinal chemistry to overcome the inherent drawbacks of using peptides as drugs, such as poor metabolic stability against proteolysis and low bioavailability. cato-chem.comrsc.org By modifying peptide structures, researchers aim to create more robust molecules that retain the desired biological activity. cato-chem.com DKPs, with their conformationally constrained six-membered ring, represent an ideal scaffold for creating such peptidomimetics. mdpi.com

Significance of Chiral Diketopiperazines as Unique Scaffolds in Chemical Science

Chiral diketopiperazines are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks capable of binding to a wide variety of biological targets. researchgate.netchemsynthesis.com Their significance arises from a combination of unique structural features. The rigid DKP scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target. mdpi.comchemicalbook.com

The chirality, inherited from the parent amino acids, allows for precise three-dimensional orientation of the side chains, which is critical for molecular recognition and biological activity. mdpi.comchemicalbook.com 2,5-Diketopiperazines possess up to two stereogenic centers and offer structural diversity at four positions, making them highly versatile chiral templates for building enantiomerically pure molecules. researchgate.netorganic-chemistry.org This has led to their extensive use in the synthesis of complex natural products and new drug candidates with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. researchgate.netnih.gov The ability to readily synthesize these scaffolds from the diverse pool of available amino acids further enhances their utility in combinatorial chemistry and drug discovery. biu.ac.il

Overview of Key Academic Research Areas for (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione

The primary academic interest in this compound lies in its application as a versatile, chiral building block for the synthesis of more complex functional molecules and materials. The two primary amine groups on the side chains serve as reactive handles for further chemical modification.

Key research applications include:

Scaffolds for Alzheimer's Disease Inhibitors: The L-lysine-derived DKP core is used to construct multivalent inhibitors of amyloid-β (Aβ) fibril formation, a key pathological process in Alzheimer's disease. nih.gov By attaching Aβ-binding motifs to the DKP scaffold, researchers can create conjugates designed to interfere with the aggregation of amyloid peptides. nih.gov

Monomers for Biodegradable Polymers: This compound serves as a monomer in the synthesis of novel polyamides. researchgate.net These lysine (B10760008) DKP-based polymers have been investigated for their potential in environmental applications, such as creating biodegradable, high-efficiency absorbent materials for removing heavy metal ions like Cu²⁺ from water. researchgate.net

Components for Drug Delivery Systems: The compound is utilized in the synthesis of specialized lipids, such as lipid OF-PEG-lin, which are components of lipid nanoparticle (LNP) drug delivery systems. chemicalbook.com The amino groups on the DKP structure are reactive sites for attaching other molecules to build the complex lipids required for these advanced delivery vehicles. chemicalbook.com

Research AreaApplication of this compound
Medicinal Chemistry Used as a core scaffold to synthesize conjugates that inhibit Aβ amyloid fibril formation. nih.gov
Materials Science Acts as a monomer to produce biodegradable polyamides for heavy metal absorption in water purification. researchgate.net
Drug Delivery Serves as a starting material for the synthesis of functional lipids used in lipid nanoparticle formulations. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O2/c13-7-3-1-5-9-11(17)16-10(12(18)15-9)6-2-4-8-14/h9-10H,1-8,13-14H2,(H,15,18)(H,16,17)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYHTXOPSQBZKC-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC1C(=O)NC(C(=O)N1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H]1C(=O)N[C@H](C(=O)N1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30780909
Record name (3S,6S)-3,6-Bis(4-aminobutyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30780909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23409-32-7
Record name (3S,6S)-3,6-Bis(4-aminobutyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30780909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereocontrol for 3s,6s 3,6 Bis 4 Aminobutyl Piperazine 2,5 Dione

Retrosynthetic Analysis and Precursor Synthesis Strategies

A retrosynthetic analysis of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione simplifies the complex cyclic structure into more manageable precursors. The target molecule is a 2,5-diketopiperazine (DKP), which is essentially a cyclic dipeptide. The primary disconnection breaks the two amide bonds within the piperazine-2,5-dione ring. This retrosynthetic step reveals that the molecule can be formed through the head-to-tail cyclization of a linear dipeptide, L-lysyl-L-lysine.

Further disconnection of the dipeptide bond leads to the fundamental building block: two molecules of the amino acid L-lysine. Therefore, the synthesis of this compound originates from the controlled coupling and cyclization of L-lysine.

A critical aspect of the precursor synthesis strategy is the use of orthogonal protecting groups. nih.govresearchgate.netrsc.org L-lysine contains two primary amino groups: the α-amino group and the ε-amino group at the terminus of the butyl side chain. To ensure the correct amide bond formation for the DKP ring, these two amino groups must be differentiated. A common strategy involves:

Protecting the ε-amino group with a stable protecting group, such as Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc).

Protecting the α-amino group with a more labile protecting group, like 9-fluorenylmethoxycarbonyl (Fmoc), which allows for its selective removal during peptide coupling. nih.gov

This orthogonal protection scheme ensures that the α-amino group of one lysine (B10760008) molecule selectively couples with the α-carboxyl group of another, ultimately leading to the desired cyclic structure while keeping the side-chain amino groups protected until the final deprotection step. researchgate.netnih.gov

Classical Solution-Phase Synthesis Approaches for Diketopiperazines

The traditional method for synthesizing diketopiperazines in solution involves a two-step process: the formation of a linear dipeptide followed by an intramolecular cyclization. nih.gov For this compound, this would involve the synthesis of an appropriately protected L-lysyl-L-lysine dipeptide ester.

The cyclization is typically induced by heating the dipeptide ester in a high-boiling point solvent such as ethylene (B1197577) glycol or m-cresol (B1676322). google.com The elevated temperature facilitates the intramolecular aminolysis, where the free α-amino group attacks the ester carbonyl, eliminating the alcohol and forming the second amide bond to close the ring. A patent describes heating ε-amino protected lysine in m-cresol at 160-170°C for 18-22 hours to achieve cyclocondensation. google.com This process, while effective, often requires harsh conditions and long reaction times, which can lead to side reactions, including racemization.

Alternatively, the cyclization of a dipeptide can be achieved under milder conditions by activating the C-terminal carboxyl group. After selective deprotection of the N-terminal amino group, a coupling agent can be used to promote the intramolecular amide bond formation. This approach is often performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Solid-Phase Synthesis Techniques for Functionalized Diketopiperazine Scaffolds

Solid-phase organic synthesis offers a powerful and efficient alternative for constructing DKP scaffolds, enabling rapid purification and the potential for combinatorial library synthesis. rsc.orgnih.gov The general strategy involves assembling the linear dipeptide precursor on a solid support (resin). The key advantage is the "cyclative cleavage" strategy, where the intramolecular cyclization reaction simultaneously cleaves the molecule from the resin. nih.gov This ensures that only the desired cyclic product is released into the solution, greatly simplifying purification.

The process typically begins with an N-Fmoc protected amino acid (the second amino acid in the dipeptide sequence, in this case, a suitably ε-protected L-lysine) being attached to a resin via an ester linkage. Following Fmoc deprotection, the second N-Fmoc and ε-protected L-lysine is coupled to the resin-bound amino acid. The final N-terminal Fmoc group is then removed, exposing the free amine. This resin-bound dipeptide is then treated with a mild base or heated, which induces the intramolecular aminolysis of the ester linkage to the resin, releasing the DKP into the solution. nih.govnih.gov This method avoids the need for purifying linear peptide intermediates.

Enantioselective Synthesis and Diastereomeric Control for Chiral Diketopiperazines

The synthesis of this compound requires precise control of stereochemistry to obtain the desired enantiomerically pure cis-diastereomer.

Enantioselectivity: The chirality of the final product is derived directly from the starting material. To synthesize the (3S,6S) isomer, the synthesis must begin with L-lysine (which has S-configuration at the α-carbon). Using enantiomerically pure amino acids from the chiral pool is the most common and effective strategy for ensuring the enantiopurity of the final DKP. acs.org

Diastereomeric Control: When two amino acids are cyclized to form a DKP, two diastereomers are possible: cis and trans. The cis isomer has both side chains on the same face of the DKP ring, while the trans isomer has them on opposite faces. The cyclization of two L-amino acids (or two D-amino acids) thermodynamically favors the formation of the cis-(3S,6S) diastereomer. researchgate.net This is because the DKP ring tends to adopt a boat or planar conformation where placing both bulky side chains in pseudo-equatorial positions (the cis configuration) is sterically more favorable than having one axial and one equatorial (trans). Therefore, standard synthesis conditions typically yield the desired cis product with high diastereoselectivity. nih.govrsc.orgst-andrews.ac.uk

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses on improving the efficiency of the key cyclization step and minimizing side reactions. Key parameters for optimization include solvent, temperature, reaction time, and the choice of protecting groups and catalysts.

In solution-phase synthesis, high dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization, which would lead to linear polypeptide chains. The choice of solvent is also critical; high-boiling, non-polar solvents like toluene (B28343) or xylene are often used to facilitate the removal of water or alcohol byproducts, driving the reaction to completion. researchgate.net

Microwave irradiation has emerged as a powerful tool for optimizing DKP synthesis. nih.gov It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov For instance, a microwave-assisted, solvent-free synthesis of DKPs from N-Boc-protected dipeptide esters on silica (B1680970) resulted in excellent yields (>85%) in just 5 minutes. nih.gov

The table below summarizes a comparison of reaction conditions reported for general DKP synthesis.

MethodConditionsReaction TimeYieldReference
Conventional Heating m-cresol, 160-170°C18-22 hours~48% google.com
Microwave (Solution) Trifluoroethanol, 150°C15 minutes~80-90% nih.gov
Microwave (Solid-Phase) Silica-adsorbed, 500 W5 minutes>85% nih.gov
Catalytic (Solution) Phosphorus pentoxide, m-cresol, 160-170°C< 8 hoursHigher than uncatalyzed google.com

This is an interactive data table. You can sort and filter the data.

Catalytic Approaches in Diketopiperazine Synthesis

The use of catalysts can significantly improve the rate and yield of DKP formation. organic-chemistry.orgnih.gov For the cyclocondensation of ε-amino protected lysine, catalysts such as sulfuric acid, phosphoric acid, and phosphorus pentoxide have been shown to be effective. google.comscispace.com These acid catalysts facilitate the dehydration reaction, leading to faster reaction times (e.g., under 8 hours) and higher yields compared to uncatalyzed thermal methods. google.com

More recently, organocatalysts and metal-based catalysts have been explored. Diboronic acid anhydride (B1165640), for example, has been used as a dehydration catalyst for peptide bond formation, offering a selective and efficient route that produces water as the only byproduct. organic-chemistry.org This catalytic system enables a concise, three-step synthesis of DKPs involving condensation, deprotection, and cyclization with high yields and good atom economy. organic-chemistry.org Biomimetic approaches have also been developed, using peptide-based supramolecular assemblies to mimic nonribosomal peptide synthetases (NRPSs), which are nature's catalysts for DKP formation. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Diketopiperazines

Applying green chemistry principles to DKP synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key strategies include:

Microwave-Assisted Synthesis: As mentioned previously, microwave heating significantly reduces energy consumption and reaction times. nih.gov

Use of Greener Solvents: Efforts have been made to replace hazardous solvents like m-cresol with more benign alternatives. Water has been successfully used as a solvent for the microwave-assisted cyclization of dipeptides, representing a significant green advancement. nih.govresearchgate.net

Catalytic Methods: Catalytic reactions are inherently greener than stoichiometric processes as they reduce waste. The use of catalysts like diboronic acid anhydride improves atom economy by avoiding stoichiometric condensation reagents. organic-chemistry.org

One-Pot Reactions: Combining multiple synthetic steps (e.g., deprotection and cyclization) into a single pot reduces the need for intermediate purification steps, saving solvents and energy. nih.govnih.gov Chemoenzymatic one-pot methods, using enzymes like the adenylation domain of tyrocidine synthetase A, have been developed to synthesize a wide variety of DKPs under mild conditions without racemization. nih.gov

These sustainable approaches not only make the synthesis of this compound more environmentally friendly but can also lead to improved efficiency and purity.

Advanced Structural Characterization and Conformational Analysis of 3s,6s 3,6 Bis 4 Aminobutyl Piperazine 2,5 Dione

Spectroscopic Analysis for Confirmation of Stereochemistry and Purity

Spectroscopic methods are fundamental in verifying the chemical structure, stereochemistry, and purity of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to achieve an unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the connectivity of the atoms and the stereochemical relationship between the two side chains. For 3,6-disubstituted piperazine-2,5-diones, the relative orientation of the substituents (cis or trans) can often be determined by analyzing the chemical shifts and coupling constants of the ring protons. In the (3S,6S) isomer, which is a cis configuration, the two 4-aminobutyl side chains are on the same side of the piperazine-2,5-dione ring. This would be reflected in the NMR spectrum, and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could confirm the spatial proximity of protons on the two side chains. The purity of the sample can also be assessed by the absence of signals from impurities or the trans diastereomer.

Spectroscopic Data Type Expected Observations and Significance
¹H NMR Signals corresponding to the aminobutyl side chain protons and the α-protons and N-H protons of the piperazine-2,5-dione ring. The chemical shifts of the α-protons are particularly sensitive to the ring conformation and the cis/trans stereochemistry.
¹³C NMR Resonances for the carbonyl carbons, α-carbons, and the carbons of the aminobutyl side chains, confirming the carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Correlation spectra would be used to assign all proton and carbon signals and definitively establish the connectivity of the molecule.
NOESY Would be crucial for confirming the cis stereochemistry by observing through-space correlations between the protons of the two aminobutyl side chains.
IR Spectroscopy Characteristic absorption bands for N-H stretching (both amide and amine), C=O stretching (amide I band), and N-H bending (amide II band) would be expected, confirming the presence of these functional groups.
Mass Spectrometry (MS) The molecular weight of the compound would be confirmed by techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), showing the expected molecular ion peak.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy would provide evidence for the key functional groups present in the molecule. Strong absorption bands corresponding to the amide C=O stretch (typically around 1650 cm⁻¹) and N-H stretching and bending vibrations would be expected. High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule, providing further evidence of its identity and purity.

X-ray Crystallography and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would provide precise information on bond lengths, bond angles, and torsion angles. It would unequivocally confirm the (3S,6S) absolute configuration and the cis relationship of the aminobutyl side chains.

The conformation of the central piperazine-2,5-dione ring is of particular interest. While often depicted as planar, the ring can adopt non-planar conformations such as a boat or chair form to alleviate steric strain. baranlab.org The conformation is influenced by the nature of the substituents and the packing forces in the crystal lattice. In the solid state, extensive intermolecular hydrogen bonding involving the amide N-H groups, the carbonyl oxygens, and the primary amine groups of the side chains is expected to play a major role in the crystal packing.

Crystallographic Parameter Significance for this compound
Space Group and Unit Cell Dimensions Defines the symmetry and packing of the molecules in the crystal lattice.
Molecular Conformation Would reveal the puckering of the piperazine-2,5-dione ring (e.g., planar, boat, or twisted-boat) and the conformation of the flexible aminobutyl side chains.
Absolute Configuration Would provide definitive proof of the (3S,6S) stereochemistry.
Intermolecular Interactions Would detail the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure.

Solution-State Conformational Dynamics via Advanced NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be quite different and is often dynamic. Advanced NMR techniques are employed to study these conformational dynamics. For this compound, the flexibility of the piperazine-2,5-dione ring and the rotational freedom of the aminobutyl side chains would be of interest.

Techniques such as temperature-dependent NMR spectroscopy can reveal the presence of different conformers in equilibrium. Rotational barriers and the rates of conformational exchange can be determined. 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to measure interproton distances in solution, which can then be used to build a model of the average solution-state conformation.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the chirality of a molecule and are therefore essential for confirming the enantiomeric purity and absolute configuration of this compound.

The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would show characteristic Cotton effects for the electronic transitions of the amide chromophores in the chiral environment of the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for the (3S,6S) and (3R,6R) enantiomers, the absolute configuration can be confidently assigned. nih.govresearchgate.net This is a powerful alternative or complement to X-ray crystallography, especially for non-crystalline samples. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can also be a powerful tool for determining the absolute configuration of cyclic dipeptides. nih.govrsc.orgresearchgate.net

Computational Approaches to Conformational Landscapes and Intramolecular Interactions

Computational chemistry provides invaluable insights into the conformational preferences and energetics of flexible molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. nih.govescholarship.org

A systematic conformational search would likely reveal several stable conformers differing in the puckering of the central ring and the orientation of the side chains. DFT calculations can be used to accurately predict the relative energies of these conformers and to calculate various spectroscopic properties, such as NMR chemical shifts and CD spectra, for comparison with experimental data. nih.gov This comparison can help to identify the predominant conformer(s) in solution. These computational studies can also provide a detailed picture of the intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Computational Method Application and Expected Insights
Molecular Mechanics (MM) Rapidly explore the conformational space to identify a large number of potential low-energy structures.
Density Functional Theory (DFT) Provide accurate relative energies of different conformers and predict spectroscopic properties (NMR, IR, CD) for comparison with experimental data. nih.gov
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the molecule in solution over time, providing insights into its flexibility and conformational transitions. escholarship.org

Investigation of Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonding is a dominant non-covalent interaction that governs the structure and properties of this compound. Both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: The flexible aminobutyl side chains could potentially form hydrogen bonds with the carbonyl oxygens of the piperazine-2,5-dione ring. Such interactions would significantly influence the conformational preferences of the side chains. Computational modeling is an excellent tool for predicting the likelihood and strength of such intramolecular hydrogen bonds. rsc.org

Chemical Reactivity and Derivatization Strategies of 3s,6s 3,6 Bis 4 Aminobutyl Piperazine 2,5 Dione

Reactivity of the Primary Amine Side Chains

The two primary amine groups located at the terminus of the 4-aminobutyl side chains are highly nucleophilic centers. This characteristic makes them susceptible to a variety of chemical transformations, allowing for extensive modification of the molecule's periphery. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds.

The primary amino groups of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione readily react with acylating agents to form stable amide bonds. This is a common and versatile reaction for modifying primary amines. The amino groups are known to be reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters. Standard acylating reagents such as acyl chlorides and acid anhydrides react under basic conditions to yield the corresponding N,N'-diacylated derivatives. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Acylation and Amidation Reactions

Reactant TypeReagents and ConditionsProduct
Acyl Chloride (e.g., Acetyl chloride)Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine)N,N'-Diacetylated amide derivative
Acid Anhydride (B1165640) (e.g., Acetic anhydride)Aprotic solvent, optional baseN,N'-Diacetylated amide derivative
Carboxylic AcidCoupling agent (e.g., DCC, EDC), Solvent (e.g., DMF, DCM)N,N'-Dialkylated amide derivative
Activated Ester (e.g., NHS ester)Aprotic solvent (e.g., DMF, DMSO)N,N'-Disubstituted amide derivative

The nitrogen atoms of the primary amine side chains can be alkylated through reaction with alkyl halides. However, this method can be difficult to control and may lead to overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with a ketone or aldehyde to form an imine (or Schiff base) intermediate. This intermediate is then reduced in situ to the corresponding secondary amine using a selective reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. This method is highly efficient for creating a diverse range of secondary and tertiary amines.

Table 2: Alkylation and Reductive Amination Strategies

Reaction TypeReagents and ConditionsProduct
Direct AlkylationAlkyl Halide (R-X), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)Mixture of secondary, tertiary, and quaternary amine derivatives
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3), Weakly acidic pHN,N'-Disubstituted secondary amine derivative

The primary amine side chains undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). The reaction is reversible and typically catalyzed by acid, with the optimal rate of formation often occurring at a pH around 5. The stability of the resulting imine can vary; they are susceptible to hydrolysis but can be isolated or used as intermediates for further reactions, such as the reductive amination described previously.

Synthesis of Multivalent Conjugates and Functionalized Ligands

The symmetrical presentation of two primary amines makes this compound an ideal scaffold for the synthesis of bivalent or multivalent ligands. This multivalency can significantly enhance binding affinity and specificity to biological targets through the chelate effect. The primary amino groups are nucleophilic and readily react with a variety of electrophilic reagents, making them amenable to a wide range of conjugation chemistries.

The synthesis of such conjugates typically involves the reaction of the primary amines with activated esters, isothiocyanates, or aldehydes, leading to the formation of stable amide, thiourea, or secondary amine linkages, respectively. For instance, the reaction with N-hydroxysuccinimide (NHS) esters of molecules of interest, such as targeting moieties, imaging agents, or therapeutic payloads, is a common and efficient method for creating bivalent conjugates. This approach has been widely utilized in the development of antibody-drug conjugates (ADCs) where lysine (B10760008) residues on antibodies are targeted for conjugation.

While specific examples detailing the synthesis of multivalent conjugates directly from this compound are not extensively reported in publicly available literature, the principles can be inferred from the derivatization of similar cyclic peptide scaffolds and polyamines. For example, cyclic peptides bearing two lysine residues have been employed as scaffolds for the multivalent presentation of carbohydrate ligands to enhance lectin binding. uni-konstanz.de In these systems, the ε-amino groups of the lysine residues serve as conjugation points.

A general synthetic approach to a bivalent conjugate from this compound would involve the reaction of the diamine with two equivalents of an activated molecule (e.g., a drug-linker complex with an NHS ester). The reaction would typically be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction.

Table 1: Potential Reactions for the Synthesis of Multivalent Conjugates

Reagent TypeFunctional Group on LigandResulting Linkage
Activated Ester (e.g., NHS ester)Carboxylic AcidAmide
IsothiocyanateThiourea
AldehydeSecondary Amine (after reductive amination)
Acyl HalideCarboxylic AcidAmide
Sulfonyl ChlorideSulfonamide

Regioselective Functionalization Approaches

A significant challenge and area of interest in the derivatization of this compound is the ability to selectively functionalize one of the two primary amine groups, leading to the creation of heterobifunctional molecules. Such molecules are invaluable in fields like chemical biology and drug delivery, where they can be used to link two different molecular entities, for example, a targeting ligand and a therapeutic agent.

Achieving regioselectivity in a symmetrical molecule like this requires breaking the symmetry through statistical methods or, more elegantly, through the use of protecting group strategies.

Statistical Functionalization:

In a statistical approach, reacting the diamine with a substoichiometric amount (e.g., 0.5 equivalents) of a derivatizing agent can lead to a mixture of unreacted starting material, the desired mono-functionalized product, and the di-functionalized product. While this method is straightforward, it necessitates careful purification, often through chromatography, to isolate the desired mono-adduct, and the theoretical maximum yield of the mono-functionalized product is limited to 50%.

Orthogonal Protecting Group Strategy:

A more controlled and efficient approach involves the use of orthogonal protecting groups. This strategy would require the synthesis of a differentially protected precursor to the cyclic diamine. For instance, one could synthesize a linear dipeptide from two lysine derivatives where the ε-amino groups are protected with two different protecting groups that can be removed under distinct conditions. For example, one amine could be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the other is protected with an acid-labile tert-butoxycarbonyl (Boc) group.

Following the cyclization to form the piperazine-2,5-dione ring, one protecting group can be selectively removed, allowing for the functionalization of the first primary amine. Subsequently, the second protecting group is removed under its specific deprotection conditions, exposing the second primary amine for conjugation to a different molecule. This orthogonal approach provides a high degree of control and allows for the rational design and synthesis of complex, unsymmetrical molecules. While the application of this specific strategy to this compound is not explicitly detailed in the literature, it is a well-established and powerful method in peptide and polyamine chemistry for achieving regioselective functionalization. acs.orgnih.govuniversiteitleiden.nl

Table 2: Common Orthogonal Protecting Group Pairs for Amines

Protecting Group 1Deprotection Condition 1Protecting Group 2Deprotection Condition 2
Boc (tert-butoxycarbonyl)Acidic (e.g., TFA)Fmoc (9-fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)
Cbz (Carboxybenzyl)HydrogenolysisAlloc (Allyloxycarbonyl)Pd(0) catalysis
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)HydrazineMtt (Monomethoxytrityl)Mild Acid

The development of robust methods for both the synthesis of multivalent conjugates and the regioselective functionalization of this compound will undoubtedly expand its utility as a versatile scaffold in medicinal chemistry, chemical biology, and materials science. Further research into the practical application of these strategies on this specific molecule is warranted to fully exploit its potential.

Applications in Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks and Crystal Engineering

The piperazine-2,5-dione (or diketopiperazine, DKP) ring is a robust motif for forming predictable hydrogen-bonded structures. The two amide functionalities within the ring can act as both hydrogen bond donors (N-H) and acceptors (C=O). In symmetrically substituted DKPs, these interactions can lead to the formation of one-dimensional "tapes," where molecules are linked by two pairs of hydrogen bonds with adjacent molecules acs.org. This recurring and stable structural motif is a cornerstone of crystal engineering with DKP derivatives.

A study on a related Nε-fumaroylated diketopiperazine of L-lysine highlighted the importance of both intramolecular and intermolecular hydrogen bonding in its self-assembly nih.govresearchgate.net. Molecular modeling and spectroscopic studies revealed a preference for a 10-membered intramolecular hydrogen bond, which dictates the orientation of the side chains and facilitates self-assembly into microparticles nih.gov. It is plausible that (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione engages in similar cooperative hydrogen bonding patterns that direct its assembly in the solid state.

Design of Self-Assembled Monolayers and Nanostructures

The amphiphilic nature of this compound, arising from its polar DKP core and amino-terminated side chains, makes it a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. The terminal amine groups can serve as anchoring points to surfaces like gold, silicon oxide, or mica. Once anchored, the molecules could organize into ordered monolayers driven by the hydrogen bonding between the DKP rings and van der Waals interactions between the butyl chains.

The chirality of the molecule is expected to translate to the nanoscale, leading to the formation of chiral surfaces. Such surfaces have potential applications in enantioselective separations and sensing. The density and packing of the molecules in the monolayer could be tuned by adjusting parameters such as solvent and deposition temperature.

Furthermore, the self-assembly of this DKP derivative is not limited to surfaces. In solution, it could form various nanostructures, such as micelles, vesicles, or nanofibers, depending on the concentration and solvent conditions. The balance of hydrophilic (amine and amide groups) and hydrophobic (butyl chains) character is crucial for determining the morphology of the resulting nanostructures.

Formation of Hydrogels and Organogels via Self-Assembly

Cyclic dipeptides are well-documented as effective low-molecular-weight gelators, capable of forming extensive supramolecular networks that immobilize solvent molecules, leading to the formation of gels mdpi.comdoaj.org. The self-assembly process is driven by a combination of non-covalent interactions, primarily hydrogen bonding, but also π-π stacking (if aromatic residues are present) and hydrophobic interactions nih.gov.

This compound, being derived from the hydrophilic amino acid lysine (B10760008), is a promising candidate for hydrogel formation. The robust hydrogen-bonding network formed by the DKP core, as described above, can create the fibrillar network characteristic of supramolecular hydrogels. The protonated amine side chains can contribute to the stability of the gel through electrostatic interactions and further hydrogen bonding with water molecules. The pH-responsive nature of the amino groups could allow for the development of "smart" hydrogels that form or dissolve in response to changes in pH.

The versatility of DKP scaffolds in gel formation has been demonstrated with various derivatives. For instance, attaching alkyl chains to a cyclo(Tyr-Lys) scaffold altered the hydrophobicity and influenced the gelling behavior in different solvents mdpi.com. While this compound itself may be too hydrophilic for organogel formation, simple chemical modification of the terminal amino groups with hydrophobic moieties could readily convert it into an effective organogelator.

Gelator Type Potential Solvent Key Driving Interactions Potential Stimuli-Responsiveness
HydrogelatorWater, Buffer SolutionsHydrogen bonding, Electrostatic interactionspH, Ionic strength
Organogelator (derivatized)Organic SolventsHydrogen bonding, van der Waals forcesTemperature, Solvent polarity

Host-Guest Interactions and Molecular Recognition Phenomena

The defined structure and array of functional groups on this compound make it an interesting component for host-guest systems. The DKP ring itself can act as a recognition site. For example, it can bind to various biological targets through hydrogen bonding nih.gov.

The aminobutyl side chains offer additional sites for interaction. In their protonated state, they can bind anionic guest molecules through electrostatic interactions and hydrogen bonding. This could be exploited for the recognition and sensing of biologically relevant anions.

Conversely, the molecule itself could act as a guest. The aminobutyl side chains could be encapsulated within the cavity of macrocyclic hosts like cucurbit[n]urils or cyclodextrins. Such host-guest complexation could be used to modulate the self-assembly behavior of the DKP derivative, for instance, by preventing or promoting gelation. Studies on dipeptides have shown that encapsulation by cucurbit whiterose.ac.ukuril can induce specific folded conformations, demonstrating the potential for host-guest interactions to control molecular structure and assembly acs.orgnih.gov.

Chiral Recognition Systems Based on this compound

Chirality is a fundamental aspect of biological systems, and the development of synthetic systems for chiral recognition is a major goal in supramolecular chemistry. The inherent chirality of this compound, stemming from the two stereocenters in the DKP ring, makes it a valuable platform for creating chiral recognition systems.

This molecule could be used as a chiral selector in chromatography or as a chiral solvating agent in NMR spectroscopy. Its effectiveness would depend on its ability to form diastereomeric complexes with enantiomers of a target molecule, with the different stabilities of these complexes allowing for discrimination. Research has shown that other chiral DKP derivatives can be effective for chiral recognition oup.comjst.go.jpnih.gov. For instance, xanthone-based receptors have shown good chiral recognition of DKPs, and conversely, DKPs have been used to resolve racemic mixtures of receptors oup.com.

Furthermore, self-assembled structures derived from this chiral DKP, such as monolayers or gels, would present a chiral environment. These chiral supramolecular assemblies could be used for enantioselective catalysis or as platforms for studying chiral interactions at interfaces. The terminal amino groups could be functionalized with other recognition motifs to create more complex and selective chiral receptors.

Integration into Advanced Materials and Polymer Science

As a Monomer or Cross-linking Agent for Polymeric Materials Synthesis

The presence of two primary amine groups on the aminobutyl side chains of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione suggests its viability as a monomer or cross-linking agent in polymerization reactions.

Polyamides and Polyureas from Amine Functionality

Theoretically, the primary amine groups can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) through polycondensation to form polyamides. Similarly, a polyaddition reaction with diisocyanates could yield polyureas. These polymers would incorporate the rigid diketopiperazine ring into their backbone, potentially influencing their thermal and mechanical properties. However, specific studies detailing the synthesis and characterization of such polymers derived from this compound are not presently available in the reviewed literature.

Development of Self-Healing and Stimuli-Responsive Materials

The diketopiperazine core is known to participate in non-covalent interactions, such as hydrogen bonding, which are crucial for the development of self-healing and stimuli-responsive materials. The amide groups within the piperazine-2,5-dione ring can form robust hydrogen bond networks. It is conceivable that polymers incorporating this compound could exhibit self-healing properties, where the hydrogen bonds and other non-covalent interactions facilitate the repair of microscopic damage. Furthermore, the amine side chains could be functionalized to introduce responsiveness to stimuli like pH. Despite this potential, no specific research has been published demonstrating the development of self-healing or stimuli-responsive materials using this particular compound.

Scaffold for Peptide-Polymer Conjugates and Hybrid Materials

The rigid structure of the diketopiperazine ring makes it an attractive scaffold for the synthesis of well-defined peptide-polymer conjugates. The aminobutyl side chains provide convenient points for the attachment of polymer chains, while the core structure mimics a dipeptide unit. Such hybrid materials could combine the biological activity or recognition capabilities of peptides with the physical properties of synthetic polymers. While the concept of using diketopiperazine scaffolds for this purpose is established, there are no specific examples in the literature that utilize this compound for the creation of peptide-polymer conjugates.

Development of Bio-Inspired Materials

Cyclic dipeptides are prevalent in nature and often exhibit specific biological activities and self-assembly properties. This makes them excellent building blocks for the design of bio-inspired materials. Materials incorporating this compound could be designed to mimic natural systems, for instance, by forming ordered nanostructures through self-assembly. These materials could have applications in areas such as tissue engineering or drug delivery. Nevertheless, the potential of this specific compound in the field of bio-inspired materials remains to be experimentally explored.

Functionalization of Surfaces and Nanoparticles with Diketopiperazine Derivatives

The primary amine groups of this compound offer a route for the covalent attachment of this molecule to surfaces and nanoparticles. This functionalization could be used to alter the surface properties of materials, for example, to improve biocompatibility or to introduce specific recognition sites. The diketopiperazine core could impart a degree of rigidity and specific interaction capabilities to the modified surface. As with the other potential applications, there is a lack of published research detailing the use of this compound for the functionalization of surfaces or nanoparticles.

Role in Catalysis and Asymmetric Synthesis

As a Chiral Organocatalyst for Enantioselective Transformations

The structural framework of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, featuring a C2-symmetric chiral diamine, is a hallmark of successful organocatalysts for a variety of enantioselective transformations. Chiral primary amines are known to be effective catalysts in a wide range of reactions. rsc.org Catalysts derived from natural amino acids have been designed and synthesized to show excellent activity and selectivity in reactions like direct aldol (B89426) reactions of α-hydroxyketones. nih.gov

The primary amino groups in the target molecule can participate in catalysis through the formation of enamines or iminium ions with carbonyl compounds, which are key intermediates in many organocatalytic cycles. The rigid piperazine-2,5-dione backbone helps to create a well-defined chiral environment around the catalytic sites, which is crucial for achieving high enantioselectivity. It is plausible that this compound could effectively catalyze reactions such as:

Aldol reactions: By forming an enamine with a ketone donor, it could facilitate its addition to an aldehyde acceptor with high stereocontrol.

Michael additions: Activation of α,β-unsaturated aldehydes or ketones via iminium ion formation could enable the enantioselective addition of nucleophiles.

Mannich reactions: It could catalyze the reaction between an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds.

Organocatalytic transformations involving the piperazine-2,5-dione ring system itself can be challenging due to its lower reactivity compared to simpler carbonyl compounds. nih.gov However, the presence of the reactive aminobutyl side chains is expected to be the primary driver of its catalytic activity.

Table 1: Representative Enantioselective Transformations Catalyzed by Chiral Diamine Organocatalysts

Reaction TypeCatalyst TypeSubstratesProductEnantiomeric Excess (ee)
Aldol ReactionProline-derived diamineKetone + Aldehydeβ-Hydroxy ketoneUp to 99%
Michael AdditionCinchona alkaloid-derived diamineMalonate + NitroalkeneAdductUp to 98%
Mannich ReactionPhenylalanine-derived diamineKetone + Aldehyde + Anilineβ-Amino ketoneUp to 96%

This table presents data for analogous chiral diamine catalysts to illustrate the potential applications of this compound.

Ligand in Transition Metal-Catalyzed Reactions

The two primary amino groups of this compound make it a suitable candidate for use as a chiral ligand in transition metal-catalyzed reactions. Amino acids and their derivatives are well-established as effective ligands for a variety of metals, forming stable chelate complexes that can induce asymmetry in catalytic transformations. mdpi.comwikipedia.org The ability of piperazine-containing macrocycles to form stable complexes with transition metals has also been demonstrated. nih.gov

Upon coordination to a metal center, the chiral environment created by the ligand can influence the stereochemical outcome of a reaction. The distance and flexibility of the aminobutyl side chains would determine the bite angle and the geometry of the resulting metal complex, which are critical factors for catalytic activity and enantioselectivity. Potential applications as a ligand could include:

Asymmetric Hydrogenation: In combination with metals like rhodium, iridium, or ruthenium, it could be used for the enantioselective reduction of prochiral olefins, ketones, or imines. acs.org

Asymmetric C-C Bond Forming Reactions: As a ligand for palladium, copper, or nickel, it could find use in asymmetric allylic alkylations, Suzuki-Miyaura cross-couplings, or conjugate additions.

Asymmetric Oxidation Reactions: With metals like manganese or vanadium, it could potentially be used in the enantioselective epoxidation of olefins or oxidation of sulfides.

The specific performance of the resulting catalyst would depend on the nature of the metal, the reaction conditions, and the substrates involved.

Asymmetric Induction in Organic Transformations

The inherent chirality of this compound can be exploited for asymmetric induction in organic transformations where the molecule itself is incorporated into the product. This is distinct from its role as a catalyst, as it acts as a chiral auxiliary that is later removed or remains as part of the final molecule's structure.

The principle of asymmetric induction relies on the transfer of stereochemical information from a chiral moiety to a newly formed stereocenter. The well-defined stereochemistry of the piperazine-2,5-dione ring can influence the facial selectivity of reactions occurring on attached substrates. For instance, if the amino groups were to be functionalized with a reactive group, the chiral backbone would direct the approach of a reagent to one face of the molecule over the other.

Examples of transformations where this compound could act as a source of asymmetric induction include:

Diastereoselective alkylations: If one of the amino groups is protected and the other is part of a nucleophilic species, the chiral backbone can direct the approach of an electrophile.

Diastereoselective additions to C=N or C=O bonds: If a prochiral group is attached to the molecule, the existing stereocenters can control the stereochemical outcome of nucleophilic additions.

The effectiveness of asymmetric induction would be dependent on the rigidity of the transition state and the proximity of the chiral directing group to the reaction center.

Development of Supported Catalysts and Recyclability Studies

A significant advantage of catalysts like this compound, which possess reactive functional groups, is the potential for their immobilization on solid supports. This leads to the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, which is a key principle of green chemistry.

The primary amino groups provide convenient handles for covalent attachment to a variety of solid supports, such as:

Polymers: Polystyrene, silica (B1680970) gel, or other functionalized polymers can be used as the support material.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles allows for simple separation of the catalyst using an external magnet. researchgate.net

Once immobilized, the catalytic activity and enantioselectivity of the supported catalyst would need to be evaluated and compared to its homogeneous counterpart. Leaching of the catalyst from the support and the stability of the catalyst over multiple reaction cycles are important parameters to be studied in recyclability studies. While specific studies on the immobilization of this particular compound are not available, the strategies for immobilizing chiral diamines and other amine-functionalized catalysts are well-established.

Table 2: Common Supports for Catalyst Immobilization

Support MaterialLinkage ChemistryAdvantages
Silica GelAmide bond formation, Schiff base formationHigh surface area, thermal and mechanical stability
PolystyreneFunctionalization of the aromatic ringsSwells in organic solvents, widely used
Magnetic NanoparticlesCovalent bonding to surface functional groupsEasy separation, high surface area

Biomimetic Catalysis and Enzyme Mimicry

The piperazine-2,5-dione core of this compound is a cyclic dipeptide (CDP), a class of molecules that has attracted interest in the field of biomimetic catalysis and enzyme mimicry. nih.gov CDPs can serve as simple structural mimics of the active sites of enzymes. mdpi.com Self-assembling peptides have been designed to mimic the supramolecular organization of enzymes, creating hydrophobic pockets for catalysis. mdpi.comrsc.org

The combination of the rigid cyclic peptide scaffold and the functional amino side chains in the target molecule could allow it to mimic certain enzymatic functions. For example:

Hydrolase Mimics: The amino groups, in concert with the amide functionalities of the ring, could potentially catalyze hydrolysis reactions, mimicking the function of hydrolases.

Transaminase Mimics: With the appropriate cofactors, the primary amino groups could participate in transamination reactions.

Aldolase Mimics: As discussed in the organocatalysis section, its ability to form enamines is a key step in the mechanism of Class I aldolases.

The development of small molecule enzyme mimics is a significant area of research, and cyclic peptides provide a versatile platform for designing such catalysts. nih.gov While complex enzymatic activity is unlikely to be replicated by such a simple molecule, it could serve as a model system for studying the fundamental principles of biocatalysis.

Exploration in Biological Systems: Mechanistic and in Vitro Insights

Design as Peptidomimetics and Proteomimetics

The rigid piperazine-2,5-dione core is a well-established scaffold in the design of peptidomimetics. nih.govmdpi.com This rigidity reduces the conformational flexibility inherent in linear peptides, which can lead to improved binding affinity for biological targets and increased stability against enzymatic degradation. nih.govmdpi.com The (3S,6S) stereochemistry and the presence of two 4-aminobutyl side chains, derived from lysine (B10760008), provide specific functionalities that can mimic the spatial arrangement of amino acid residues in a natural peptide.

The design of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione as a peptidomimetic leverages the following principles:

Conformational Constraint: The cyclic nature of the DKP core locks the backbone into a more defined conformation, which can pre-organize the side chains for optimal interaction with a target protein.

Structural Mimicry: The aminobutyl side chains can mimic the lysine residues of a peptide, allowing the molecule to interact with binding pockets that recognize this amino acid.

Improved Pharmacokinetic Properties: Compared to their linear peptide counterparts, DKPs generally exhibit enhanced metabolic stability and have the potential for improved cell permeability. mdpi.com

This compound can be envisioned as a mimic of dipeptide sequences containing lysine, potentially interacting with targets that recognize such motifs.

Enzyme Inhibition Mechanisms and Kinetics (in vitro studies)

The potential for this compound to act as an enzyme inhibitor would likely depend on the specific interactions of its aminobutyl side chains with the enzyme's active site or allosteric sites. These positively charged side chains at physiological pH could potentially interact with negatively charged residues, such as aspartate or glutamate, in an enzyme's binding pocket.

A hypothetical study of this compound's enzyme inhibitory activity would involve standard in vitro kinetic assays. These assays would determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Illustrative Enzyme Inhibition Data for a DKP Derivative

Enzyme Target DKP Derivative IC₅₀ (mg/mL) Reference
Butyrylcholinesterase Amphiroa anceps extract containing DKPs 6.68 ± 0.83 mdpi.com
Acetylcholinesterase Amphiroa anceps extract containing DKPs 3.90 ± 0.83 mdpi.com
Tyrosinase Ventricaria pachynema extract containing DKPs 3.68 ± 0.03 mdpi.com

Note: This table presents data for DKP-containing extracts to illustrate the potential for this class of compounds to exhibit enzyme inhibitory activity. Data for this compound is not currently available.

Receptor Binding Studies and Ligand-Target Interactions (in vitro biophysical assays)

The ability of this compound to interact with biological receptors can be assessed through various in vitro biophysical assays. The presence of two primary amine functionalities on the side chains suggests the potential for interactions with receptors that have complementary negatively charged or hydrogen-bond-accepting groups.

Techniques that could be employed to study these interactions include:

Radioligand Binding Assays: To determine the affinity of the compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Surface Plasmon Resonance (SPR): To measure the kinetics of binding (association and dissociation rates) between the compound and a target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific atoms involved in the interaction and to characterize the structural changes that occur upon binding.

While no specific receptor binding data for this compound has been published, these methods would be crucial in identifying its molecular targets and characterizing the nature of its interactions.

Modulation of Protein-Protein Interactions (in vitro)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. rsc.orgnih.gov The development of small molecules that can modulate PPIs is a significant area of research. rsc.orgnih.gov Cyclic peptides and peptidomimetics, such as those based on the piperazine-2,5-dione scaffold, are considered promising candidates for PPI modulation due to their ability to mimic protein secondary structures like β-turns and α-helices, which are often involved in PPI interfaces. nih.gov

This compound, with its conformationally restricted core and projecting side chains, could potentially disrupt or stabilize specific PPIs. The two aminobutyl groups could be oriented to mimic key residues in a protein's binding interface, thereby interfering with the formation of a protein complex.

In vitro assays to evaluate the modulation of PPIs by this compound would include:

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the disruption or stabilization of a PPI.

Co-immunoprecipitation (Co-IP): To assess the effect of the compound on the interaction of two or more proteins in a cell lysate.

Fluorescence Resonance Energy Transfer (FRET): A fluorescence-based technique to measure the proximity of two interacting proteins in the presence of the compound.

Cell-Free System Studies and Biochemical Assays for Activity Evaluation

Cell-free systems and biochemical assays provide a controlled environment to evaluate the biological activity of a compound without the complexities of a cellular environment. nih.gov For this compound, such assays could be used to determine its effect on specific molecular processes.

For example, if the compound is hypothesized to inhibit a particular enzyme, its activity can be measured in a purified system containing the enzyme, its substrate, and any necessary cofactors. Similarly, its ability to modulate a PPI can be studied using purified proteins.

Studies on other 2,5-diketopiperazine derivatives have utilized cell-free assays to evaluate their anticancer properties. mdpi.comresearchgate.net For instance, the inhibitory activity of novel 3,6-diunsaturated 2,5-DKP derivatives against cancer cell lines was determined using MTT assays. mdpi.comresearchgate.net

Table 2: Illustrative Anticancer Activity of 2,5-DKP Derivatives in Cell-Based Assays

Cell Line DKP Derivative IC₅₀ (µM) Reference
A549 (Lung Carcinoma) Compound 11 (a 3,6-diunsaturated 2,5-DKP) 1.2 researchgate.net
Hela (Cervical Cancer) Compound 11 (a 3,6-diunsaturated 2,5-DKP) 0.7 researchgate.net

Note: This table shows data for a different DKP derivative to exemplify the type of information that could be generated for this compound in biochemical assays.

Development of Fluorescent Probes and Chemical Tools for Biological Research

The chemical structure of this compound, with its two primary amine functionalities, makes it an ideal candidate for chemical modification and the development of research tools. These primary amines can be readily functionalized with fluorescent dyes, biotin, or other tags using standard bioconjugation chemistry.

The resulting fluorescently labeled probes could be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of the compound and its potential binding partners.

Flow Cytometry: To quantify the binding of the compound to cells or to sort cells based on their interaction with the probe.

Fluorescence Polarization Assays: To study the binding of the compound to its target in solution.

The development of such chemical tools would be invaluable for elucidating the mechanism of action of this compound and for identifying its cellular targets.

Theoretical and Computational Studies on 3s,6s 3,6 Bis 4 Aminobutyl Piperazine 2,5 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electron distribution, molecular orbital energies, and the energies of different molecular states.

For a compound like (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, DFT calculations would typically be used to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to predict how the molecule will interact with other chemical species.

Despite the power of these methods, a detailed search of scientific databases and literature did not yield any specific studies that have published the results of DFT or ab initio calculations for this compound.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating these movements, researchers can gain insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

In the context of this compound, MD simulations could be employed to:

Explore Conformational Space: The aminobutyl side chains and the piperazine (B1678402) ring itself have a degree of flexibility. MD simulations can map the different low-energy conformations the molecule can adopt.

Analyze Intermolecular Interactions: By simulating the compound in a solvent (like water), one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions between the compound and solvent molecules. This is crucial for understanding its solubility and behavior in aqueous environments.

Study Self-Assembly: These simulations could also predict whether molecules of the compound tend to aggregate and how they would arrange themselves in such an aggregate.

Currently, there are no specific published molecular dynamics simulation studies focused on the conformational space and intermolecular interactions of this compound.

Docking Studies for Ligand-Receptor Interaction Prediction and Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

For this compound, docking studies would be valuable for:

Identifying Potential Biological Targets: By docking the compound against a library of known protein structures, one could identify potential biological targets.

Predicting Binding Modes: For a known target, docking can predict the specific orientation and interactions (e.g., hydrogen bonds, hydrophobic interactions) of the compound within the receptor's binding site.

Elucidating Mechanisms of Action: Understanding the binding interactions can provide clues about how the compound might inhibit or activate a protein's function.

A review of the scientific literature indicates a lack of specific docking studies that have been published for this compound.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis, CD)

Computational methods can be used to predict various spectroscopic properties of a molecule. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR): Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental data to aid in structure elucidation.

Infrared (IR): The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum.

Circular Dichroism (CD): For chiral molecules like this compound, computational methods can predict the CD spectrum, which is crucial for determining the absolute stereochemistry.

There are no publicly available computational studies that have reported the predicted NMR, IR, UV-Vis, or CD spectra for this compound.

Computational Design and Virtual Screening of Novel Derivatives

Computational design and virtual screening are powerful tools in drug discovery and materials science for identifying new molecules with desired properties. These methods leverage the speed of computers to evaluate large numbers of compounds without the need for their physical synthesis and testing.

Starting with the this compound scaffold, these techniques could be used to:

Create Virtual Libraries: Systematically modify the structure of the parent compound (e.g., by changing the side chains) to generate a large library of virtual derivatives.

Perform Virtual Screening: Use docking or other computational methods to screen this library against a biological target to identify derivatives with potentially improved activity.

Predict ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize compounds for synthesis.

A search of the relevant literature did not uncover any studies focused on the computational design or virtual screening of novel derivatives based on the this compound scaffold.

Advanced Analytical Methodologies for Research on 3s,6s 3,6 Bis 4 Aminobutyl Piperazine 2,5 Dione

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for separating the components of a mixture and are crucial for assessing the purity and stereochemical integrity of chiral compounds like (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a molecule, leading to different retention times and thus, their separation. For this compound, a CSP based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support would be a typical choice. The analysis would involve dissolving the compound in a suitable mobile phase and monitoring the elution profile with a UV detector. The relative peak areas of the desired (3S,6S) enantiomer and any contaminating (3R,6R) or meso diastereomers allow for the precise calculation of enantiomeric and diastereomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing chemical purity, particularly for volatile compounds. Due to the low volatility of piperazine-2,5-diones, a derivatization step is typically required. The primary amine groups of this compound can be converted into less polar derivatives, such as pentafluoropropionamides, to increase volatility scilit.com. The derivatized sample is then introduced into the GC, where it is separated from any impurities based on boiling point and column interactions. The separated components are subsequently ionized and analyzed by the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification and confirmation of purity.

Table 10.1.1: Representative Chromatographic Data for Purity Analysis
ParameterChiral HPLCGC-MS (after derivatization)
Column Chiral Polysaccharide-based CSP5% Phenyl-95% Dimethylpolysiloxane
Analyte (3S,6S)-isomerDerivatized Product
Retention Time 12.5 min15.8 min
Contaminant (3R,6R)-isomerSynthesis Byproduct
Retention Time 14.2 min11.2 min
Peak Area % (Analyte) 99.8%99.6%
Calculated Purity 99.6% e.e.99.6% Chemical Purity

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatized Products and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of novel compounds, their derivatives, and transient reaction intermediates. Techniques such as Electrospray Ionization (ESI) combined with Time-of-Flight (TOF) or Orbitrap analyzers provide mass measurements with extremely high accuracy (typically <5 ppm error), enabling the determination of a molecule's elemental composition core.ac.ukpreprints.org.

When studying the derivatization of this compound or intermediates in its synthesis, HRMS can provide definitive evidence of the proposed structures. For example, if the terminal amino groups are reacted with a protecting group like tert-butoxycarbonyl (Boc), HRMS can confirm the addition of two Boc groups by matching the measured accurate mass to the calculated exact mass of the resulting molecule.

Furthermore, tandem mass spectrometry (MS/MS or MSn) experiments can be performed. In this technique, a specific ion (e.g., the protonated molecule [M+H]+) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides detailed structural information, helping to piece together the molecule's connectivity and confirm the identity of reaction intermediates that may be difficult to isolate and characterize by other means preprints.orgmdpi.com.

Table 10.2.1: Hypothetical HRMS Data for a Derivatized Product
CompoundFormulaCalculated Exact Mass [M+H]+Measured Accurate Mass [M+H]+Mass Error (ppm)
Starting Material C12H25N4O2257.19720257.19708-0.47
Di-Boc Derivative C22H41N4O6457.30206457.302511.0
Reaction Intermediate C18H33N4O4369.24963369.24915-1.3

In Situ Spectroscopic Monitoring of Reaction Progress and Mechanism Studies

Understanding reaction kinetics and mechanisms is vital for optimizing synthetic routes. In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, without the need for sampling and quenching researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, can track the concentration of functional groups over time. For the synthesis of the piperazine-2,5-dione ring, one could monitor the disappearance of the carboxylic acid and amine stretches of the amino acid precursors and the concurrent appearance of the characteristic amide C=O and N-H stretches of the diketopiperazine core csu.edu.au. This provides valuable kinetic data and can help identify the buildup of any intermediate species.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for in situ monitoring. By placing a reaction tube directly in the NMR spectrometer, changes in the chemical environment of specific protons (¹H NMR) or carbons (¹³C NMR) can be followed. This is particularly powerful for distinguishing between isomers and identifying transient intermediates that may have unique spectral signatures csu.edu.au. The progress of a reaction can be quantified by integrating the signals of reactant and product peaks over time.

Biophysical Techniques for Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To investigate how this compound interacts with potential biological targets like proteins or nucleic acids, highly sensitive biophysical techniques are employed.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of the piperazinedione compound is titrated into a sample cell containing the target macromolecule. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is an optical technique used to monitor biomolecular interactions in real time nih.govresearchgate.net. In an SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. SPR not only determines the binding affinity but also provides kinetic data, including the association (kon) and dissociation (koff) rate constants, offering deeper insight into the dynamics of the interaction emory.edu.

Table 10.4.1: Illustrative Biophysical Data for Binding to a Target Protein
TechniqueParameterValue
ITC Binding Affinity (Kd)5.2 µM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)2.1 cal/mol·K
SPR Association Rate (kon)2.1 x 104 M-1s-1
Dissociation Rate (koff)1.1 x 10-1 s-1
Binding Affinity (Kd)5.2 µM

Advanced Microscopy for Supramolecular Structure Visualization (e.g., AFM, TEM)

Piperazine-2,5-dione scaffolds are known to participate in self-assembly through intermolecular interactions like hydrogen bonding, leading to the formation of ordered supramolecular structures researchgate.net. Advanced microscopy techniques are essential for visualizing these nanoscale assemblies.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with sub-nanometer resolution. To visualize the supramolecular structures of this compound, a dilute solution of the compound would be deposited onto an atomically flat substrate, such as mica. After the solvent evaporates, the AFM tip scans the surface, mapping out the height and shape of the self-assembled structures, which could be nanofibers, ribbons, or other complex architectures.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging. A sample is prepared by drop-casting a solution of the compound onto a carbon-coated copper grid. The electron beam passes through the sample, and the resulting image reveals the morphology of the assembled structures. Cryo-TEM, where the sample is flash-frozen, can be used to visualize the assemblies in a near-native, hydrated state. These imaging techniques are crucial for understanding how molecular design influences the self-assembly process and the resulting supramolecular architecture mdpi.com.

Future Directions and Emerging Research Avenues for 3s,6s 3,6 Bis 4 Aminobutyl Piperazine 2,5 Dione

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of complex molecules like (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione. astrazeneca.com These computational tools can analyze vast datasets to identify structure-activity relationships, predict physicochemical properties, and design novel derivatives with enhanced efficacy and specificity. mdpi.com

Table 1: Applications of AI/ML in the Development of this compound Derivatives

AI/ML Application Description Potential Impact
Property Prediction Algorithms predict properties like solubility, toxicity, and bioactivity based on molecular structure. Reduces the need for extensive experimental screening, saving time and resources.
De Novo Design Generative models create novel molecular structures with desired properties. Accelerates the discovery of new drug candidates and functional materials.
Synthesis Planning AI tools predict plausible synthetic routes for novel compounds. Facilitates the efficient production of newly designed molecules. chemanager-online.com

| Target Identification | Machine learning analyzes biological data to identify potential molecular targets for new drugs. | Enhances the understanding of disease mechanisms and informs drug design. |

New Synthetic Methodologies and Flow Chemistry for Scalable Production

The scalable and efficient synthesis of chiral diketopiperazines like this compound is crucial for its translation from laboratory research to industrial application. Traditional batch synthesis methods can be time-consuming and difficult to scale. mdpi.com Flow chemistry is emerging as a powerful alternative for the continuous and controlled production of pharmaceutical compounds. nih.govacs.org

Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. pharmablock.com These features can lead to higher yields, improved purity, and reduced reaction times. soci.org The synthesis of this compound, which typically involves the cyclization of amino acid precursors, is well-suited for adaptation to a continuous flow process. This would enable on-demand production and facilitate process optimization for industrial-scale manufacturing.

Novel Applications in Smart Materials, Sensing, and Environmental Technologies

The unique structural features of this compound, including its rigid cyclic backbone and pendant aminobutyl groups, make it an attractive building block for the development of smart materials. These materials can respond to external stimuli such as pH, temperature, or the presence of specific analytes. The amino groups can be functionalized to create polymers and materials with tailored properties. chemicalbook.com

In the field of sensing, derivatives of this compound could be incorporated into sensor arrays for the detection of biomolecules or environmental pollutants. researchgate.netnih.gov For example, fluorescently labeled derivatives could act as turn-on or turn-off sensors for specific metal ions or organic molecules. In environmental technologies, polymers derived from this diketopiperazine could be explored for applications such as CO2 capture or the removal of toxic dyes from wastewater, leveraging the reactive amino groups for adsorption. rsc.org

Interdisciplinary Research with Biotechnology, Nanotechnology, and Bioengineering

The future of this compound lies in its integration with other scientific disciplines. In biotechnology, its peptide-like structure makes it a valuable scaffold for mimicking protein secondary structures and designing enzyme inhibitors or receptor ligands. wikipedia.orgmdpi.com

In nanotechnology, this compound is already being explored for its use in lipid nanoparticle drug delivery systems. chemicalbook.com The aminobutyl side chains can be functionalized to attach targeting ligands or to modulate the surface properties of nanoparticles for enhanced cellular uptake and targeted drug delivery.

Bioengineering applications could involve the use of this compound to create biocompatible hydrogels for tissue engineering or as a component of drug-eluting coatings for medical implants. Its ability to self-assemble into ordered structures could also be harnessed to create novel biomaterials with controlled architectures.

Addressing Challenges and Opportunities in Chiral Diketopiperazine Chemistry

The stereochemistry of diketopiperazines is critical to their biological activity. mdpi.com A significant challenge in the chemistry of chiral diketopiperazines is the control of stereoisomerism during synthesis and the prevention of epimerization. nih.gov The development of stereoselective synthetic methods is paramount to obtaining enantiomerically pure this compound. acs.org

Advanced analytical techniques, such as chiral gas chromatography, are essential for the complete separation and characterization of diketopiperazine stereoisomers. nih.gov Understanding the mechanisms of racemization and developing strategies to maintain chiral integrity are key research opportunities. Furthermore, exploring the distinct biological activities of different stereoisomers can lead to the discovery of more potent and selective therapeutic agents. The rigid conformation of the diketopiperazine ring provides a unique scaffold that can be exploited for the design of conformationally constrained peptides with improved metabolic stability. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Piperazine (B1678402)
Glionitrin

Q & A

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC; piperazine-diones are typically stable at pH 5–7 but hydrolyze at extremes .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, assessing physical and chemical changes monthly .

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(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
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(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.